N,N-Diisopropylformamide
Description
Scholarly Context and Research Trajectory of Dialkylformamides
Dialkylformamides represent a significant class of organic compounds characterized by a formyl group bonded to a dialkylamino group. These compounds are widely recognized as important chemical raw materials. chembk.com Historically, the research trajectory for this class has been focused on their broad utility as versatile solvents, extractants, and, most critically, as intermediates in organic synthesis. chembk.com Their application is particularly notable in the synthesis of pharmaceuticals and other complex organic molecules, where they serve as foundational building blocks or reaction promoters. chembk.com The ongoing scholarly interest in dialkylformamides is driven by the need to develop novel synthetic methodologies and to understand how the nature of the alkyl substituents influences the chemical and physical properties of the molecule.
Foundational Significance of DIPF in Organic Synthesis and Materials Science
Within the broader class of dialkylformamides, N,N-Diisopropylformamide (CAS No. 2700-30-3) is recognized primarily for its role as a specialized intermediate in organic synthesis. thermofisher.comthermofisher.comfishersci.no Its molecular structure, HCON[CH(CH₃)₂]₂, features two bulky isopropyl groups on the nitrogen atom, which sterically influences its reactivity and interaction with other molecules. sigmaaldrich.comsigmaaldrich.com This distinct structure makes it a useful component in targeted chemical transformations.
The principal application of DIPF is as a precursor or intermediate in the construction of more complex chemical entities. thermofisher.com Research has also pointed to its utility for its catalytic activity in certain chemical reactions. chemicalbook.comlookchem.com While its role in materials science is not as extensively documented in primary literature, its function as a synthetic intermediate implies a potential, albeit indirect, contribution to the development of new materials where specific organic building blocks are required. The physicochemical properties of DIPF are well-characterized, providing a solid foundation for its application in research, as detailed in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2700-30-3 sigmaaldrich.com |
| Molecular Formula | C₇H₁₅NO sigmaaldrich.comguidechem.com |
| Molecular Weight | 129.20 g/mol sigmaaldrich.comscbt.com |
| Boiling Point | 196 °C sigmaaldrich.comchemicalbook.com |
| Melting Point | 10-11 °C sigmaaldrich.comchemicalbook.com |
| Density | 0.89 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.437 sigmaaldrich.comchemicalbook.com |
Delimitation and Core Objectives of the Academic Research Outline
The academic investigation of this compound is focused and delimited to several key areas. The core objectives of this research are to understand its synthesis, characterize its properties, and explore its applications as a synthetic tool.
A primary objective is the optimization of its synthesis. One documented method involves the reaction of formic acid with diisopropylamine (B44863) at elevated temperature and pressure, which results in the formation of this compound with high selectivity. chembk.com
Another central goal of academic inquiry is the thorough characterization of the compound. This includes detailed analysis using modern spectroscopic techniques; the chemical ionization and electron ionization mass spectroscopic data, retention indices, and Nuclear Magnetic Resonance (NMR) spectra of DIPF have been studied to confirm its structure and purity. chemicalbook.com These characterization studies are fundamental for ensuring its reliable use in subsequent synthetic applications. The overarching aim is to leverage this foundational knowledge to employ DIPF as a reliable intermediate for creating novel and complex molecules in a predictable and efficient manner.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Formic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)formamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBDDZDKBWPHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181492 | |
| Record name | N,N-Bis(1-methylethyl)formamide | |
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Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2700-30-3 | |
| Record name | Diisopropylformamide | |
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| Record name | N,N-Bis(1-methylethyl)formamide | |
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| Record name | N,N-Bis(1-methylethyl)formamide | |
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| Record name | N,N-bis(1-methylethyl)formamide | |
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| Record name | N,N-Diisopropylformamide | |
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Synthetic Methodologies and Transformative Pathways Involving Dipf
De Novo Synthesis of N,N-Diisopropylformamide
The creation of this compound can be achieved through various chemical pathways, each with its own set of conditions and efficiencies. These methods range from electrochemical processes to catalytic reactions, with an increasing focus on environmentally benign approaches.
Investigation of Anodic Oxidation Processes for DIPF Formation
Anodic oxidation presents a method for the synthesis of α-methoxyalkylamides from N-formylated amines. scispace.com This electrochemical approach involves the oxidation of an amide in an alcohol solvent, which can lead to the functionalization of the carbon atom adjacent to the nitrogen. nih.gov In the context of this compound, its anodic oxidation in methanol (B129727) has been studied. The process is understood to proceed through the generation of an N-acyliminium ion, which is then trapped by the nucleophilic solvent. nih.gov
However, the synthesis of the corresponding α-methoxyalkyl derivative from this compound via this method has been reported to result in a low yield. scispace.com This is attributed to the increased sensitivity of the product, which contains a tertiary α-methoxyalkyl group, to the reaction conditions, potentially leading to elimination reactions. scispace.com The general mechanism for such transformations is the electrochemical oxidation of amides or carbamates in an alcohol solvent to yield the corresponding N- or O-acetals, a process often referred to as a Shono oxidation. nih.gov
Catalytic Approaches for N-Formylation Yielding DIPF
Catalytic N-formylation of amines represents a pivotal method for the synthesis of formamides, including DIPF. Various catalytic systems have been developed to facilitate this transformation, often utilizing carbon dioxide as a C1 building block, which is advantageous due to its abundance, low cost, and non-toxic nature. ethz.ch
Ruthenium-based catalysts have shown notable activity in the formylation of amines. For instance, ruthenium complexes have been employed for the formylation of diisopropylamine (B44863), although it was noted that steric factors of bulky dialkylamines can influence the reaction's success. ethz.ch More recent developments have seen the use of highly efficient ruthenium-pincer-type complexes for the N-formylation of a wide range of amines with carbon dioxide and hydrogen, achieving excellent productivity and selectivity. nih.gov
Another approach involves the use of Lewis acid catalysts to activate formic acid as the formylating agent. researchgate.net While a mixture of an amine and formic acid may not react on its own, the addition of a catalytic amount of a Lewis acid like zinc chloride can induce N-formylation in high yields. researchgate.net Heterogeneous catalysts, such as single-site cobalt(II) hydride supported on a metal-organic framework, have also been reported for the N-formylation of amines using CO2, demonstrating high efficiency and recyclability. rsc.org
Table 1: Catalytic Systems for N-Formylation of Amines
| Catalyst System | Amine Substrate | Formylating Agent | Key Features |
|---|---|---|---|
| Ruthenium complexes | Diisopropylamine | Carbon Dioxide | Steric factors of bulky amines can be a limitation. ethz.ch |
| Ruthenium-pincer complexes | Various amines | CO2 and H2 | High productivity and selectivity. nih.gov |
| ZnCl2 (Lewis acid) | Various amines | Formic Acid | Inexpensive and efficient catalysis. researchgate.net |
| DUT-5-CoH (MOF) | Various amines | Carbon Dioxide | Heterogeneous, recyclable catalyst with high chemoselectivity. rsc.org |
Exploration of Green Chemistry Synthetic Routes for DIPF
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming for processes that are more sustainable and environmentally friendly. chemrevise.org In the context of formamide (B127407) synthesis, this includes the use of less toxic reagents, milder reaction conditions, and improved atom economy.
One area of exploration is the use of alternative dehydrating agents for the conversion of N-formamides to other functional groups, which can also be applied in reverse for formamide synthesis. For example, p-toluenesulfonyl chloride has been investigated as a less toxic alternative to reagents like phosphoryl trichloride. rsc.org
Furthermore, the development of bifunctional catalysts, such as N,N-di-isopropylbenzylamine-2-boronic acid derivatives, for direct amide formation between carboxylic acids and amines under ambient conditions represents a significant step towards greener amide synthesis. rsc.org These catalysts have been optimized through Design of Experiments (DoE) studies to identify ideal reaction conditions, such as catalyst loading and dilution, which can impact the efficiency and environmental footprint of the process. rsc.org The application of these green principles to the synthesis of DIPF from diisopropylamine and a formic acid source holds promise for more sustainable production.
This compound as a Crucial Reagent in Advanced Organic Transformations
Beyond its synthesis, this compound serves as a valuable reagent in the construction of complex organic molecules, particularly in the formation of heterocyclic compounds.
Role in Vilsmeier Chemistry: Mechanism and Application in Formamidine (B1211174) Generation
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, which is typically a substituted chloroiminium ion generated from a substituted formamide and a halogenating agent like phosphorus oxychloride (POCl3) or tribromophosphine (PBr3). wikipedia.orgnih.gov
This compound can be used as the amide component to generate the corresponding Vilsmeier reagent. nih.govresearchgate.net This reagent is a powerful electrophile that reacts with suitable nucleophiles. In one key application, 5-aminopyrazoles are treated with a Vilsmeier reagent generated from DIPF and PBr3. This reaction leads to the formation of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-N,N-disubstituted formamidine intermediates. nih.govresearchgate.net These formamidines are crucial precursors for subsequent cyclization reactions. The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aminopyrazole, leading to the formation of the formamidine structure. nih.gov
Utilization in Heterocyclic Synthesis: Pyrazolo[3,4-d]pyrimidine Formation
The formamidine intermediates generated from this compound and 5-aminopyrazoles are instrumental in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds with significant biological and pharmaceutical relevance. beilstein-journals.orgmdpi.comnih.gov
Reductive Transformations: Selective Formation of O-Silylated Hemiaminals and Methylamines
The reduction of this compound provides access to valuable compounds such as O-silylated hemiaminals and methylamines, with the product outcome being highly dependent on the chosen reducing agent and reaction conditions.
A notable method for synthesizing O-silylated hemiaminals involves the reaction of DIPF with a triorganosilyl halide and a reducing metal. Specifically, the use of chlorotrimethylsilane (B32843) with magnesium metal in tetrahydrofuran (B95107) (THF) effectively converts DIPF to N,N-diisopropyl(trimethylsilyloxy)methylamine. This transformation is known to proceed in high yields, offering a selective route to this class of silylated compounds.
Conversely, for the complete reduction of the formyl group to a methyl group, a more potent reducing agent is necessary. Lithium aluminum hydride (LiAlH4) is commonly employed for this purpose. rsc.orgarchive.orgyoutube.com The treatment of DIPF with LiAlH4 in an ethereal solvent like THF or diethyl ether efficiently yields N,N-diisopropylmethylamine. sigmaaldrich.com This reaction exemplifies a fundamental conversion of an amide to a tertiary amine, a crucial transformation in organic synthesis.
The strategic selection of reagents allows for the controlled reduction of DIPF, enabling the selective synthesis of either the O-silylated hemiaminal or the fully reduced methylamine.
Table 1: Selective Reduction Products of this compound
| Starting Material | Reagents | Product | Product Class |
| This compound | 1. Mg, THF 2. ClSi(CH₃)₃ | N,N-Diisopropyl(trimethylsilyloxy)methylamine | O-Silylated Hemiaminal |
| This compound | 1. LiAlH₄ 2. H₂O | N,N-Diisopropylmethylamine | Tertiary Amine |
Participation in Electrophilic Amidoalkylation Precursor Chemistry
This compound is a valuable precursor for generating electrophilic amidoalkylation reagents. While not directly electrophilic, DIPF can be activated to form reactive intermediates that are central to the formation of new carbon-carbon bonds.
A primary activation strategy involves the reaction of DIPF with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.net This process generates a reactive electrophilic species, often referred to as a Vilsmeier reagent or an N,N-diisopropyl-α-chloroenamine intermediate. theses.fr This intermediate is highly susceptible to nucleophilic attack.
For instance, this in-situ generated electrophile can react with a range of nucleophiles, including arenes, to yield amidoalkylated products. scispace.com The reaction with electron-rich aromatic compounds, for example, results in the substitution of a hydrogen atom on the aromatic ring with the N,N-diisopropylaminomethyl group. This highlights the utility of DIPF in functionalizing aromatic systems. The electrophilic intermediate derived from DIPF is stabilized by the electron-donating diisopropylamino group, which facilitates its reaction with various nucleophiles, establishing DIPF as a key building block in constructing more complex molecular structures.
Table 2: Electrophilic Amidoalkylation using Activated this compound
| Activating Agent | Reactive Intermediate | Example Nucleophile | Product Type |
| POCl₃ or Oxalyl Chloride | N,N-Diisopropyl-α-chloroenamine | Arene | N,N-Diisopropylarylmethylamine |
| POCl₃ or Oxalyl Chloride | N,N-Diisopropyl-α-chloroenamine | Grignard Reagent | Tertiary Amine |
Mechanistic Elucidation and Reactivity Studies of N,n Diisopropylformamide
Detailed Reaction Mechanism Investigations
The reactivity of DIPF is characterized by its involvement in several key organic transformations, including heterocyclization, potential roles in rearrangement reactions, and reductive coupling processes.
N,N-Diisopropylformamide is utilized as a precursor for Vilsmeier-type reagents, which are instrumental in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net In one-flask synthetic methodologies, DIPF, in conjunction with reagents like phosphorus tribromide (PBr₃) or phosphorus oxychloride (POCl₃), generates a corresponding Vilsmeier reactive species. researchgate.netsmolecule.com This process has been effectively used in the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole precursors. smolecule.com
The reaction mechanism proceeds through several key stages:
Vilsmeier Reagent Formation: DIPF reacts with PBr₃ or POCl₃ to form a reactive Vilsmeier species. smolecule.com
Amidination and Imination: The 5-aminopyrazole substrate reacts with the Vilsmeier reagent, undergoing amidination and imination to yield a 1H-pyrazol-5-yl-N,N-disubstituted formamidine (B1211174) intermediate. researchgate.net
Intermolecular Heterocyclization: The addition of an amine, such as hexamethyldisilazane, facilitates substitution at the imino group. This is followed by an intermolecular heterocyclization step and, in the case of silylated amines, desilylation to afford the final pyrazolo[3,4-d]pyrimidine product. smolecule.com
Studies comparing various N,N-disubstituted amides, including N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and DIPF, have been conducted to determine the reactivity and yield in these one-flask syntheses. researchgate.netsmolecule.com
The Beckmann rearrangement is a classic organic reaction that converts an oxime into a substituted amide, typically under acidic conditions. wikipedia.orgbyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a better leaving group. masterorganicchemistry.com The key step is the subsequent migration of the alkyl or aryl group positioned anti-periplanar to the leaving group, which occurs in a concerted fashion with the expulsion of water, leading to a nitrilium ion intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is then attacked by water, and following deprotonation and tautomerization, the final amide product is formed. masterorganicchemistry.com
The kinetics of the Beckmann rearrangement are highly dependent on the reaction conditions, including the strength of the acid catalyst and the nature of the solvent. acs.orgpleiades.online Solvents can play an active role by assisting in the proton transfer steps and stabilizing charged intermediates. acs.org Theoretical studies have shown that the active participation of a solvent molecule can significantly lower the activation energy barrier for the rearrangement. acs.orgkuleuven.be The rate of the reaction is influenced by factors such as solvent polarizability and electrophilicity, which favor the reaction, while increased solvent molar volume can hinder it due to steric effects on solvation. pleiades.online
While the general kinetics and thermodynamics of the Beckmann rearrangement have been studied extensively in various media like sulfuric acid and acetic acid mixtures, specific kinetic and thermodynamic data for this compound as a solvent or catalyst in this reaction are not detailed in the available literature. wikipedia.orgkuleuven.be
N,N-disubstituted formamides, the class of compounds to which DIPF belongs, can be synthesized via the reductive coupling of the corresponding secondary amine with carbon dioxide (CO₂) and a reducing agent, such as a hydrosilane. rsc.orgrsc.org This process represents a sustainable method for CO₂ fixation into value-added chemicals. researchgate.net
The catalytic N-formylation of secondary amines with CO₂ and hydrosilanes typically involves the following mechanistic steps:
Activation of CO₂ by the catalyst and the amine.
Reduction of the activated CO₂ species or an intermediate like a silyl (B83357) formate (B1220265) by the hydrosilane.
Formation of the N-formylated product.
Tin-catalyzed systems have been reported for the selective N-formylation of amines via CO₂ hydrogenation, where a Lewis acidic tin complex and the amine substrate can form a frustrated Lewis pair (FLP) to activate dihydrogen (H₂), which serves as the ultimate reductant. rsc.org In these systems, an R₃Sn-H species is formed in situ, which demonstrates high selectivity for CO₂ reduction over other reducible functional groups. rsc.org The N-formylation of diisopropylamine (B44863), the precursor amine to DIPF, using CO₂ and H₂ has been documented. rsc.org Similarly, copper-catalyzed systems using hydrosilanes are effective for the N-methylation of amines with CO₂, where the formamide (B127407) is an intermediate that is further reduced. rsc.org
Intermolecular Interactions and Solvent Effects of DIPF
The utility of DIPF as a solvent is largely governed by its intermolecular interactions, particularly its hydrogen bonding capabilities.
The intermolecular hydrogen-bonding properties of tertiary amides like DIPF have been investigated using thioacetamide (B46855) (TA) as a model proton donor. researchgate.net In these interactions, the carbonyl oxygen of the amide acts as the hydrogen bond acceptor. nih.gov Thermodynamic parameters for the 1:1 hydrogen-bonded complex formation between DIPF and thioacetamide in a CCl₄ solution have been determined using near-infrared (NIR) absorption spectroscopy. researchgate.net
For the formamide series, which includes N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and this compound (DIPF), the stability of the complex formed with thioacetamide is quite similar. researchgate.net The standard enthalpy change (ΔH°) for the formation of the 1:1 hydrogen-bonded complex is approximately -19.5 kJ/mol, and the equilibrium constant (K) at 298 K is about 60 M⁻¹. researchgate.net
| Amide (Proton Acceptor) | Standard Enthalpy Change (ΔH°) (kJ/mol) | Equilibrium Constant (K) (M⁻¹) |
|---|---|---|
| N,N-Dimethylformamide (DMF) | -19.7 ± 0.5 | ~60 |
| N,N-Diethylformamide (DEF) | -19.6 ± 0.5 | |
| This compound (DIPF) | -19.3 ± 0.3 |
Data sourced from experimental measurements in CCl₄ solution. researchgate.net
The effect of alkyl substituents on the hydrogen-bonding ability of tertiary amides reveals interesting trends. researchgate.net Studies comparing a series of N,N-dialkylamides show that the steric bulk of the substituents on the nitrogen atom can influence the thermodynamics of hydrogen bond formation. rsc.org
For the formamide series (DMF, DEF, DIPF), increasing the size of the alkyl group from methyl to isopropyl has a negligible effect on the standard enthalpy change (ΔH°) and the equilibrium constant (K) for complexation with thioacetamide. researchgate.net
In contrast, for the acetamide (B32628) series (N,N-dimethylacetamide (DMA), N,N-diethylacetamide (DEA), and N,N-diisopropylacetamide (DIA)), a clear trend is observed. As the alkyl group becomes bulkier (from methyl to isopropyl), the standard enthalpy of complex formation increases (becomes less negative, indicating weaker bonds in some cases, though the cited study shows it becoming more negative), while the equilibrium constant at 298 K decreases significantly from 65 M⁻¹ for DMA to 50 M⁻¹ for DIA. researchgate.net This suggests that steric hindrance from bulkier N-alkyl groups in acetamides reduces the stability of the hydrogen-bonded complex. researchgate.net Further research indicates that bulky substituents on the carbonyl carbon generally decrease the hydrogen-bond basicity more than bulky substituents on the nitrogen atom. rsc.org
| Amide Series | Compound | Standard Enthalpy Change (ΔH°) (kJ/mol) | Equilibrium Constant (K) (M⁻¹) |
|---|---|---|---|
| Formamides | DMF | -19.7 ± 0.5 | ~60 |
| DEF | -19.6 ± 0.5 | ~60 | |
| DIPF | -19.3 ± 0.3 | ~60 | |
| Acetamides | DMA | -18.9 ± 0.3 | ~65 |
| DEA | -19.3 ± 0.3 | N/A | |
| DIA | -19.8 ± 0.3 | ~50 |
Data sourced from experimental measurements in CCl₄ solution. researchgate.net
Role of DIPF as a Solvent in Controlling Reaction Selectivity and Yields
Detailed research findings have demonstrated that the choice of formamide can be critical for achieving desired stereoselectivity. In the diastereoselective addition of carbamoyl (B1232498) anions to N-sulfinyl imines, DIPF was instrumental in achieving the highest level of stereocontrol. The reaction involves the deprotonation of a formamide with a strong base like lithium diisopropylamide (LDA) to form a carbamoyl anion, which then adds to the imine. A study systematically compared different N,N-dialkylformamides in this reaction. acs.org
When this compound was used, the reaction afforded the desired product with a high yield and a superior diastereomeric ratio (d.r.) compared to less sterically hindered formamides like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF). acs.org The increased steric bulk of the diisopropylamino group is believed to enhance the facial selectivity of the nucleophilic attack on the N-sulfinyl imine, leading to the preferential formation of one diastereomer. acs.org However, it was noted that the extreme steric hindrance of the resulting amide product from DIPF prevented its subsequent conversion to a thiohydantoin, illustrating a trade-off between selectivity and downstream reactivity. acs.org For process optimization, N,N-diethylformamide was ultimately selected as it provided a balance of high yield, good selectivity, and product compatibility with the next chemical step. acs.org
| Formamide Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| N,N-Dimethylformamide | Amide Adduct 49 | 88 | 94:6 |
| N,N-Diethylformamide | Amide Adduct 50 | 95 | 97:3 |
| This compound | Amide Adduct 51 | 92 | >99:1 |
The utility of DIPF in influencing reaction outcomes extends to the synthesis of heterocyclic systems. In a one-flask synthesis of pyrazolo[3,4-d]pyrimidines, the Vilsmeier reagent was generated in situ from an amide solvent and phosphorus tribromide (PBr₃). The choice of the amide solvent was found to directly impact the yield of the final product. mdpi.com A screening of various N,N-disubstituted formamides and related cyclic amides revealed that the reaction's efficiency was sensitive to the steric nature of the amide. mdpi.com
| Amine Agent (Solvent) | Reaction Time (h) | Yield (%) |
|---|---|---|
| N,N-Dimethylformamide (DMF) | 1.0 | 90 |
| N,N-Diethylformamide (DEF) | 1.0 | 85 |
| This compound | 2.0 | 81 |
| N,N-Di-n-butylformamide | 2.0 | 83 |
| Piperidine-1-carbaldehyde | 2.0 | 75 |
| Pyrrolidine-1-carbaldehyde | 1.0 | 88 |
Furthermore, the structural motif of DIPF plays a role in controlling reaction pathways in transamidation reactions. The activation of primary amides with this compound dimethyl acetal (B89532) (DIF-DMA), a reagent derived from DIPF, generates N'-acyl-N,N-diisopropylformamidines. scispace.com These intermediates exhibit different reactivity compared to their less bulky N,N-dimethylformamidine counterparts. The increased size of the diisopropyl groups was found to significantly slow the rate of undesired amidinyl transfer. scispace.com This modulation of reactivity allows for a switch in selectivity; in the presence of a Lewis acid catalyst like scandium triflate, the desired acyl transfer becomes the dominant pathway, leading to efficient transamidation. scispace.com This demonstrates how the diisopropyl groups, originating from a DIPF-related structure, can be strategically used to suppress side reactions and favor the desired reaction channel.
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic techniques are instrumental in defining the structural features and interactive behavior of DIPF and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound and its related species. chemicalbook.comchemicalbook.com The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about molecular structure and conformation. youtube.comyoutube.com
In the ¹H NMR spectrum of DIPF, the protons on the isopropyl groups and the formyl proton exhibit characteristic chemical shifts. chemicalbook.com For DIPF derivatives, the introduction of different functional groups leads to predictable changes in these shifts, allowing for detailed structural assignments. scielo.brmdpi.com For instance, electron-donating or electron-withdrawing substituents on the formyl group or the isopropyl moieties will alter the electron density distribution and, consequently, the shielding of the protons. youtube.com
Similarly, the ¹³C NMR spectrum provides key insights into the carbon framework. chemicalbook.comorganicchemistrydata.org The carbonyl carbon of the formamide group typically appears in a distinct region of the spectrum. organicchemistrydata.org Analysis of ¹³C chemical shifts is crucial for identifying reaction intermediates, where changes in hybridization or bonding at a carbon atom are reflected in its resonance frequency. scielo.brsciencelink.net Two-dimensional NMR techniques, such as HMQC and HMBC, are often employed to unequivocally assign all proton and carbon signals, especially in complex derivatives or reaction mixtures. scielo.brmdpi.com
Table 1: Representative NMR Data for this compound chemicalbook.comchemicalbook.com
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~8.0 | s (formyl-H) |
| ¹H | ~3.5-4.0 | m (CH) |
| ¹H | ~1.2-1.4 | d (CH₃) |
| ¹³C | ~163 | s (C=O) |
| ¹³C | ~46, ~41 | d (CH) |
| ¹³C | ~21, ~20 | q (CH₃) |
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. uni-saarland.de Both electron ionization (EI) and chemical ionization (CI) techniques are employed for this purpose.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. uni-saarland.dend.edu The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. libretexts.orgnih.gov For DIPF, common fragmentation pathways include α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the loss of an isopropyl radical. nih.gov The fragmentation pattern provides valuable information for confirming the compound's structure. nih.gov
Chemical Ionization (CI): CI is a softer ionization method that produces less fragmentation and often a more prominent quasi-molecular ion, such as [M+H]⁺. nd.edunih.gov This is particularly useful for confirming the molecular weight of the parent compound. dtic.mil In CI, a reagent gas (e.g., methane (B114726) or isobutane) is ionized, and these ions then react with the analyte molecule in the gas phase to produce analyte ions. nih.gov The reduced fragmentation in CI spectra simplifies the identification of the molecular ion peak, which can sometimes be weak or absent in EI spectra. nih.gov
Table 2: Key Mass Spectrometry Data for this compound nist.gov
| Ionization Method | Key Fragment (m/z) | Interpretation |
|---|---|---|
| EI | 129 | Molecular Ion (M⁺·) |
| EI | 114 | [M - CH₃]⁺ |
| EI | 86 | [M - C₃H₇]⁺ |
Infrared (IR) and Near-Infrared (NIR) spectroscopy are valuable for investigating molecular vibrations and intermolecular interactions, such as hydrogen bonding. nih.gov While this compound itself does not have an N-H bond, these techniques are crucial for studying its interactions with other molecules that do, or for analyzing derivatives of DIPF that contain N-H groups. youtube.comstackexchange.com
In studies involving DIPF as a solvent or in a mixture, changes in the N-H stretching vibration of a solute molecule can indicate the formation of hydrogen bonds with the carbonyl oxygen of DIPF. researchgate.netdoaj.orgresearchgate.net The formation of a hydrogen bond typically causes a red shift (a decrease in frequency) and broadening of the N-H stretching band. stackexchange.comresearchgate.net The magnitude of this shift provides information about the strength of the interaction. researchgate.net
NIR spectroscopy, which probes overtones and combination bands of the fundamental vibrations, can also be used to study these interactions. researchgate.netdoaj.org The first overtone of the N-H stretching vibration is particularly sensitive to hydrogen bonding and can provide complementary information to the fundamental vibrations observed in the mid-IR region. researchgate.net
For example, when studying the interaction of a secondary amine with DIPF, the position and shape of the N-H stretching band in the IR spectrum can reveal the extent of hydrogen bonding between the amine's N-H group and the carbonyl oxygen of DIPF. researchgate.netnih.gov
Computational Chemistry and Theoretical Modeling of DIPF
Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of the electronic structure, energetics, and reactivity of this compound. iaea.orgnih.govdurham.ac.uk
Ab initio molecular orbital theory, which is based on first principles of quantum mechanics without empirical parameters, is used to calculate various properties of DIPF. One important application is the determination of proton affinity, which is a measure of a molecule's basicity in the gas phase. These calculations can predict the most likely site of protonation (the carbonyl oxygen) and the energy released upon protonation.
Energetic analysis using ab initio methods can also be employed to study the interaction energies between DIPF and other molecules. This allows for the quantification of the strength of hydrogen bonds and other non-covalent interactions. By calculating the energy of the individual molecules and the energy of the interacting complex, the binding energy can be determined, providing a theoretical measure of the interaction strength.
Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and reactivity of molecules like DIPF. mpg.deresearchgate.net DFT calculations can provide detailed information about the distribution of electrons within the molecule, including molecular orbitals and charge distribution. mpg.de This is crucial for understanding the molecule's polarity and its sites of electrophilic and nucleophilic attack.
Furthermore, DFT is extensively used to model reaction pathways involving DIPF. researchgate.netresearchgate.netpku.edu.cnmdpi.com By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction. researchgate.netpku.edu.cn For example, DFT calculations can be used to explore the mechanism of hydrolysis of DIPF or its reactions with various reagents, helping to rationalize experimental observations and predict the feasibility of different reaction channels. mdpi.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methane |
Advanced Spectroscopic and Computational Characterization
Spectroscopic and Computational Analysis
Computational chemistry provides a powerful lens for understanding how the surrounding environment, or medium, influences the speed and pathways of chemical reactions. For reactions involving N,N-Diisopropylformamide (DIPF), theoretical studies, though not extensively reported in publicly available literature, would typically employ quantum mechanical calculations to model these interactions. Such studies are crucial for optimizing reaction conditions and understanding mechanistic details at a molecular level.
The primary method for investigating solvent effects is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). chemmethod.com This approach models the solvent as a continuous dielectric medium, which allows for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products. The difference in solvation energies between the reactants and the transition state directly impacts the activation energy and, consequently, the reaction rate.
Theoretical Framework and Methodologies
Computational investigations into the medium effects on reaction kinetics involving amides like DIPF generally follow a structured approach:
Gas-Phase Optimization: The geometries of the reactants, transition states, and products are first optimized in the absence of a solvent (in the gas phase) using methods like Density Functional Theory (DFT). chemmethod.commdpi.com
Solvation Modeling: The optimized structures are then subjected to calculations that include a solvent model. The choice of solvent in the model can be varied to simulate different reaction environments, from non-polar (e.g., toluene) to polar (e.g., water, acetone). chemrxiv.org
Kinetic Parameter Calculation: From the computed energies in the gas phase and in solution, key kinetic parameters such as the activation energy (Ea) and Gibbs free energy of activation (ΔG‡) can be determined. The Arrhenius equation and Transition State Theory (TST) provide the framework for calculating the theoretical rate constants.
Influence of Solvent Polarity on Reaction Kinetics
For many reactions, the polarity of the solvent plays a critical role. For instance, if the transition state of a reaction is more polar than the reactants, a polar solvent will stabilize the transition state to a greater extent, thereby lowering the activation energy and accelerating the reaction rate. Conversely, if the reactants are more polar than the transition state, a polar solvent will preferentially solvate the reactants, increasing the activation barrier and slowing the reaction. chemrxiv.org
Computational studies on the Diels-Alder reaction, for example, have shown that reaction rates can be significantly higher in non-polar solvents compared to polar ones, while selectivity may be enhanced in a polar medium. chemrxiv.org This highlights the nuanced and often competing effects a solvent can have on different aspects of a reaction.
Illustrative Data for a Hypothetical Reaction
To illustrate the type of data generated from such computational studies, the following interactive table presents hypothetical results for a reaction involving an amide in different solvent environments. This data is representative of what a computational study on DIPF might yield.
| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) | Relative Rate Constant (k_rel) |
| Gas Phase | 1 | 25.0 | 1.00 |
| Toluene | 2.4 | 23.5 | 15.7 |
| Acetone | 20.7 | 22.0 | 244.7 |
| Water | 78.4 | 21.0 | 2980.9 |
Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimental or calculated data for this compound.
In this hypothetical scenario, as the polarity of the solvent increases, the activation energy decreases, leading to a significant increase in the relative rate constant. This would suggest that the transition state of this hypothetical reaction is more polar than the reactants.
Future computational studies specifically targeting reactions of this compound are needed to provide concrete data and a deeper understanding of how medium effects modulate its reactivity. Such research would be invaluable for the rational design of synthetic processes involving this important chemical compound.
Strategic Applications in Diverse Chemical Disciplines
N,N-Diisopropylformamide in Catalysis Research
The utility of DIPF in catalysis is multifaceted, ranging from its derivatives acting as organocatalysts to its role as a specialized solvent or ligand in metal-catalyzed reactions.
Derivatives of this compound have been employed in organocatalysis, notably in acyl transfer reactions. One such derivative, this compound-dimethylacetal (DIF-DMA), serves as an effective activator for primary amides. In the presence of 5 Å molecular sieves, DIF-DMA reacts with a primary amide to generate an N'-acyl-N,N-diisopropylformamidine intermediate. This intermediate functions as an N-acyl transfer reagent, facilitating the formation of secondary or tertiary amides by reacting with amines. bath.ac.uk This method provides a metal-free approach to amide synthesis.
This compound has been investigated as both a solvent and a ligand in transition metal-catalyzed reactions, though its performance can be substrate-dependent. In the realm of cobalt-catalyzed hydrocarbamoylation of alkynes, various N,N-dialkylformamides were tested. chemrxiv.org While many acyclic and cyclic formamides provided good yields of the desired α,β-unsaturated amides, the sterically bulky this compound reacted sluggishly. chemrxiv.org
The choice of solvent is also critical in many catalytic systems. In certain reactions, DIPF is used as a solvent to facilitate the desired transformations. For instance, its use as a solvent has been noted in the context of preparing 7H-pyrrolo[3,2-d]pyrimidine compounds. google.com The selection of DIPF as a solvent is often dictated by the specific requirements of the reaction, such as solubility of reagents and intermediates, and its influence on the reaction pathway. However, in some catalytic systems, the use of bulky amides like this compound has been considered a drawback, as it may be required in large excess and can limit the substrate scope. qub.ac.uk
N-heterocyclic carbenes (NHCs) are a prominent class of ligands in transition metal catalysis, valued for their strong σ-donating properties and the stability they impart to metal complexes. nih.govresearchgate.netnih.gov While research into NHC ligands is extensive, the direct incorporation of a diisopropylamino functionality onto the NHC backbone is a specific area of ligand design. The steric and electronic properties of such a ligand would be influenced by the diisopropylamino group, potentially modulating the catalytic activity of the metal center. nih.govnsf.gov
Zinc-based catalytic systems have been developed for the N-formylation of amines, a fundamental transformation in organic chemistry. In a study utilizing zinc oxide (ZnO) as a catalyst for the N-formylation of various amines with formic acid under solvent-free conditions, this compound was successfully synthesized from diisopropylamine (B44863). scispace.com
A comprehensive study on zinc-catalyzed N-formylation under solvent-free conditions highlighted the efficiency of this method. psu.edu The reaction of aniline (B41778) with formic acid was optimized, and zinc was found to be a highly effective catalyst. psu.edu This protocol was applied to a wide range of amines. The results for the N-formylation of diisopropylamine to yield this compound are presented in the table below.
| Amine Substrate | Product | Yield (%) | Reaction Time (h) | Reaction Conditions |
|---|---|---|---|---|
| Diisopropylamine | This compound | 94 | 1 | HCOOH, Zn (10 mol%), 70°C, solvent-free |
More recently, an N-heterocyclic carbene-supported zinc catalyst has been reported for the N-formylation of a diverse range of N-H containing compounds, including amines, hydrazides, and amides, using carbon dioxide as the C1 source. rsc.orgrsc.org This system operates under mild conditions (1 bar CO2, room temperature) and demonstrates broad functional group tolerance. rsc.org The formation of this compound from diisopropylamine was achieved in a 61% yield. nih.gov
This compound in Pharmaceutical and Bioactive Molecule Synthesis
The structural features of DIPF make it a useful building block and reagent in the synthesis of complex molecules, including those with significant biological activity.
The development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a major therapeutic strategy for Alzheimer's disease. acs.orgfrontiersin.orgnih.gov In the chemical development of a potent bis-spirocyclic BACE-1 inhibitor, BI 1181181 MZ, a critical step involved the diastereoselective addition of a lithiated species to an N-sulfinyl ketimine. acs.org Several formamides were screened to optimize this transformation.
The use of this compound in this key step resulted in the highest diastereoselectivity for the desired product. acs.org However, the extreme steric hindrance around the amide carbonyl in the resulting adduct prevented its subsequent conversion to the required thiohydantoin. acs.org Consequently, N,N-diethylformamide was selected for the process optimization as it provided a balance of high yield and selectivity while allowing the downstream chemistry to proceed. acs.org This example underscores the nuanced role of DIPF, where its steric bulk can be highly advantageous for stereocontrol but potentially detrimental to subsequent reaction steps.
| Formamide (B127407) Reagent | Diastereoselectivity | Outcome |
|---|---|---|
| This compound | Highest | Product could not be elaborated to thiohydantoin due to steric hindrance. |
| N,N-Diethylformamide | High | Selected for process optimization due to compatibility with subsequent steps. |
Pyrimidine (B1678525) scaffolds are core structures in a vast number of biologically active compounds and pharmaceuticals. sdu.dkorganic-chemistry.org this compound has been utilized in the synthesis of such heterocyclic systems. In a one-flask synthesis of pyrazolo[3,4-d]pyrimidines, various amide solvents, including this compound, were used in conjunction with phosphorus tribromide (PBr3) to generate the corresponding Vilsmeier reagent in situ. nih.gov This reagent then reacts with a 5-aminopyrazole derivative to afford the target pyrazolo[3,4-d]pyrimidine through a sequence of Vilsmeier amidination, imination, and intermolecular heterocyclization. nih.gov
Furthermore, in a patented process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds, which are known as Janus kinase (JAK) inhibitors, this compound is cited as a preferred solvent. google.com Specifically, a mixture of tetrahydrofuran (B95107) and this compound is the preferred solvent system for the coupling of key intermediates. google.com
Protecting Group Chemistry Involving N,N-Diisopropylformimidamide
In the realm of organic synthesis, the temporary modification of a functional group to prevent it from reacting in a subsequent step is a crucial strategy known as protecting group chemistry. wikipedia.orgnih.gov N,N-Diisopropylformimidamide has emerged as a notable protecting group for amines. The introduction of this group can be achieved through the reaction of a substrate with a combination of this compound and an activating agent like oxalyl chloride. deepdyve.com For instance, in the synthesis of substituted pyrimidine compounds, a primary amino group has been successfully protected as N,N-diisopropylformimidamide. deepdyve.com
The stability of the N,N-diisopropylformimidamide protecting group under certain conditions, coupled with the methods for its removal (deprotection), are key aspects of its utility. Deprotection strategies often involve acidic or basic conditions. deepdyve.com However, the cleavage of the N,N-diisopropylformimidamide group can present challenges. While acid hydrolysis, for example with 4 M aqueous hydrochloric acid in ethanol (B145695) under reflux, has been used for its removal, it may result in only moderate yields. deepdyve.com In some reported experiments, base-catalyzed hydrolysis proved unsuccessful under various conditions. deepdyve.com
This compound in Materials Science
The unique properties of this compound (DIPF) have led to its use in the innovative field of materials science, particularly in the synthesis and development of advanced materials such as Metal-Organic Frameworks (MOFs).
Solvent for Metal-Organic Framework (MOF) Synthesis and Crystallization
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The synthesis of MOFs is often carried out via solvothermal or hydrothermal methods, where the choice of solvent is critical as it can influence the crystallization process and the final structure of the framework. researchgate.netmdpi.com Polar, high-boiling point solvents are frequently employed in MOF synthesis. deepdyve.com
While N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used solvents, this compound (DIPF) has also been successfully utilized as a solvent in the synthesis of novel MOFs. deepdyve.comsigmaaldrich.com For example, new polymorphs of magnesium-based MOFs have been synthesized using DIPF as the solvent. deepdyve.com The larger size of the DIPF molecule compared to more common solvents like DMF can play a templating role during the synthesis, potentially leading to the formation of MOFs with different structural characteristics and larger pore sizes. mdpi.com
Below is a table comparing common solvents used in MOF synthesis:
| Solvent Name | Abbreviation | Boiling Point (°C) |
| N,N-Dimethylformamide | DMF | 153 |
| N,N-Diethylformamide | DEF | 176-177 |
| This compound | DIPF | 196 |
| Dimethyl sulfoxide | DMSO | 189 |
| Ethanol | EtOH | 78 |
| Water | H₂O | 100 |
Data sourced from publicly available chemical databases.
Impact of DIPF as a Ligand on MOF Structural Topologies and Magnetic Properties
In addition to its role as a solvent, this compound can also function as a ligand that directly coordinates to the metal centers within a Metal-Organic Framework. In the synthesis of a magnesium-based MOF, DIPF molecules were found to be incorporated into the final structure, acting as terminal ligands. deepdyve.com The resulting framework has the chemical formula [Mg₃(ndc)₃(dif)₄], where 'dif' represents this compound and 'ndc' is 2,6-naphthalenedicarboxylate. deepdyve.com
The components of the magnesium-based MOF featuring DIPF as a ligand are detailed in the table below:
| Component | Chemical Name | Role in MOF |
| Mg | Magnesium | Metal Center |
| ndc | 2,6-naphthalenedicarboxylate | Bridging Ligand |
| dif | This compound | Terminal Ligand |
Data based on the reported structure [Mg₃(ndc)₃(dif)₄]. deepdyve.com
Development of Advanced Materials Utilizing DIPF as a Reaction Medium
The application of this compound as a reaction medium extends to the synthesis of various advanced materials beyond MOFs. Its properties as a polar, high-boiling point solvent make it suitable for a range of chemical transformations that require elevated temperatures.
One notable application is in the synthesis of chlorinated dihydronaphthalene derivatives. researchgate.net In this context, a complex of this compound and phosphorus oxychloride (POCl₃) acts as a Vilsmeier reagent, facilitating the efficient synthesis of these complex organic molecules which can be valuable intermediates in medicinal and materials chemistry. researchgate.net
Furthermore, a patent application has disclosed the use of this compound as a solvent in the preparation of materials for photovoltaic applications, highlighting its potential role in the development of next-generation solar energy technologies. googleapis.com The use of specific solvents in the fabrication of thin films and other materials for electronic devices can significantly impact their performance and morphology.
Future Prospects and Emerging Research Areas
Innovative Applications in Sustainable Chemistry and Process Intensification
The utility of N,N-Diisopropylformamide is being explored in green chemistry initiatives, particularly in the context of carbon dioxide (CO2) utilization. Research has demonstrated that catalytic systems can be employed for the N-formylation of various amines using CO2, with this compound being one of the potential formylated products. rsc.org In certain catalytic systems, such as those using 1,3,2-diazaphospholene with Ph2SiH2 as a reductant, this compound can be synthesized from the corresponding amine and CO2, achieving a yield of 61%. rsc.org This represents a sustainable pathway to valuable formamides by utilizing a greenhouse gas as a C1 feedstock.
Another area of process intensification involves the use of DIPF as a component in reaction accelerators. For instance, a system comprising an alkylating agent and an N,N-disubstituted formamide (B127407), such as DIPF, has been patented as a reaction accelerator for the Beckmann rearrangement of oximes to amides. google.com In a specific example, the combination of this compound and cyclohexanone (B45756) oxime resulted in a 41.9% conversion of the oxime with a 99% selectivity for ε-caprolactam. google.com
Rational Design of DIPF-Derived Catalysts and Reagents for Enhanced Selectivity
The structure of this compound serves as a foundation for the rational design of specialized reagents that offer enhanced selectivity in organic synthesis. A notable example is the development of the N,N-diisopropylformamidine (DIFA) protecting group for anilines. researchgate.net This bulky and weakly coordinating group, derived from DIPF, directs metalation reactions, complementing other directing groups and enabling regioselective functionalization. researchgate.net A key advantage of the DIFA group is its stability in acidic conditions and its removal under nucleophilic conditions, providing orthogonality to common acid-labile protecting groups. researchgate.net
Furthermore, DIPF itself can act as a reagent source in certain transformations. In the presence of phosphorus tribromide (PBr3), various N-substituted formamides, including DIPF, can serve as the formyloxy source for the α-formyloxylation of α-chloro-N-arylacetamides. rsc.org While the yield for this reaction using DIPF was moderate (18%) compared to unsubstituted formamide, it demonstrates the potential for designing reactions where DIPF acts as a functional group donor. rsc.org
Integrated Spectroscopic and Computational Approaches for Mechanistic Discovery
A deeper understanding of DIPF's reactivity and interactions is being achieved through the integration of advanced spectroscopic methods and computational analysis. Gas-phase Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformational dynamics and torsional barriers of DIPF. acs.orgut.ee These studies provide fundamental data on the molecule's rotational energy barriers, which can be compared with solution-phase data to understand medium effects on its kinetic parameters. acs.org
UV spectroscopy has been effectively used to determine the basicity of DIPF. ukim.mk By measuring spectral changes in aqueous sulfuric acid, the protonation constant (pKBH+) of this compound was determined to be -0.32, indicating it is more basic than formamide, dimethylformamide, and diethylformamide. ukim.mk Near-infrared (NIR) absorption spectroscopy has also been applied to measure the thermodynamic parameters of hydrogen-bonded complex formation between DIPF and thioacetamide (B46855) in a CCl4 solution. acs.org These experiments revealed a standard enthalpy change of approximately -19.5 kJ/mol for the 1:1 complex. acs.org
In the context of environmental analysis, the combination of gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy is crucial for the unambiguous identification of DIPF as a degradation product of other chemical compounds. science.govresearchgate.netscience.gov
Advanced Material Engineering Utilizing DIPF as a Template or Solvent for Novel Architectures
This compound is finding utility as a key component in the synthesis of advanced materials, particularly as a solvent or a templating agent for creating novel structures. In the field of metal-organic frameworks (MOFs), which are crystalline materials with potential for gas storage and catalysis, DIPF has been used as a coordinating solvent molecule. wikipedia.org A specific example is the synthesis of a new magnesium-based MOF, [Mg3(ndc)3(dif)4] (where ndc is 2,6-naphthalenedicarboxylate and dif is this compound), in which the DIPF molecules are coordinated to the magnesium centers. deepdyve.com The evacuation of such solvent molecules can expose metal sites, which is a critical step in preparing the MOF for applications like hydrogen storage. wikipedia.org
DIPF also plays a role in the development of functional polymers. It has been used as a solvent in the synthesis of triazine-based porous polymers designed to act as flame retardants for biobased nylon fabrics. acs.org The synthesis involves reacting cyanuric chloride with piperazine (B1678402) in a suitable solvent, with subsequent treatment of the fabric, to create a flame-retardant coating that enhances safety and prevents molten dripping. acs.org The choice of solvent can significantly influence the properties of synthesized polymers, affecting characteristics such as molecular weight and secondary structure. rsc.org
Comprehensive Environmental Risk Assessment and Mitigation Strategies for DIPF
The presence of this compound in the environment is a subject of significant concern, primarily due to its formation as a degradation product of the chemical warfare agent O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate (B1215451) (VX). science.gov Numerous studies have confirmed the formation of DIPF and N,N-diisopropylamine following the decontamination of VX with hypochlorite-based solutions. science.govresearchgate.netresearchgate.net Consequently, the detection of DIPF in environmental or decontamination samples serves as a critical indicator for the past presence or breakdown of VX, forming a basis for environmental risk assessment. science.gov
The analysis of these decontamination residues requires robust analytical methods, such as NMR spectroscopy and GC-MS, to accurately identify and quantify DIPF. science.govresearchgate.netresearchgate.net The identification of such byproducts highlights the need for comprehensive mitigation strategies for the large volumes of waste generated during decontamination processes. science.govdtic.mil While physical and chemical disposal methods exist, they can be expensive and environmentally unfriendly. science.gov Emerging research points towards bioremediation as a potentially cost-effective and eco-friendly approach for degrading chemical waste, although specific mechanisms for DIPF biodegradation require further study. science.gov Developing effective strategies to mitigate contamination from these residues is an ongoing area of research. researchgate.net
Q & A
Q. What key physical properties of N,N-Diisopropylformamide (DIPF) are critical for its use as a solvent in organic synthesis?
DIPF has a refractive index of 1.4371 and a density of 0.8978 g/cm³ at 25°C, which influence its solvent polarity and miscibility with other reagents. These properties make it suitable for reactions requiring moderate polarity and low viscosity. Its dielectric constant (24.2) and dipole moment (3.0 D) further determine its solvation capabilities for ionic intermediates .
Q. How is this compound characterized spectroscopically to ensure purity in research settings?
Analytical methods include NMR spectroscopy (to confirm molecular structure and detect impurities), mass spectrometry (for molecular weight verification and fragmentation patterns), and retention index analysis in gas chromatography. A Certificate of Analysis (COA) should be consulted to validate purity (>98%) and identify trace contaminants .
Q. What safety protocols and storage conditions are recommended for handling DIPF in the laboratory?
DIPF requires storage in a cool, dry environment under inert gas (e.g., nitrogen) to prevent degradation. Personal protective equipment (PPE) such as gloves, eyeshields, and ABEK respirators are mandatory due to its WGK 3 hazard classification. Regular monitoring for decomposition byproducts like CO is advised .
Advanced Research Questions
Q. How does DIPF influence the magnetic relaxation behavior of cobalt(II) coordination complexes compared to other solvents like DMF or DEF?
In cobalt(II) benzoate trihydrate synthesis, DIPF’s steric bulk (from isopropyl groups) slows ligand exchange kinetics, leading to distinct coordination geometries. This results in longer magnetic relaxation times (τ) compared to smaller solvents like DMF. For example, Co complexes with DIPF exhibit τ values ~10⁻¹⁵ s, attributed to reduced spin-orbit coupling effects .
Q. What methodological strategies can address contradictions in reaction outcomes when using DIPF for α-ketoamide synthesis?
While DIPF typically acts as a formylating agent, its use in oxidative amidation may lead to secondary α-ketoamides due to alkyl C–N bond cleavage. To resolve this:
- Perform radical trapping experiments (e.g., using TEMPO) to confirm radical intermediates.
- Compare reaction pathways via kinetic isotope effects or DFT calculations to identify cleavage mechanisms.
- Optimize reaction conditions (e.g., temperature, stoichiometry) to suppress undesired side reactions .
Q. How can solvent effects of DIPF be leveraged to control regioselectivity in heterocyclic compound synthesis?
DIPF’s low nucleophilicity and high boiling point (≈180°C) enable prolonged reaction times at elevated temperatures, favoring thermodynamic control. For example, in cyclization reactions, DIPF stabilizes zwitterionic intermediates, directing regioselectivity toward six-membered rings over five-membered analogs. Solvent polarity adjustments (e.g., adding toluene) can further modulate selectivity .
Q. What mechanistic insights explain the unexpected formation of secondary α-ketoamides in DIPF-mediated reactions?
Under oxidative conditions, DIPF undergoes homolytic cleavage of the C–N bond, generating isopropyl radicals that abstract hydrogen from aldehydes. This pathway competes with the expected formylation route, leading to secondary products. Mechanistic studies using EPR spectroscopy or isotopic labeling (e.g., DIPF-d₁₄) can validate radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
